molecular formula C12H10N2O3S B2485620 Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate CAS No. 2310143-59-8

Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate

Cat. No.: B2485620
CAS No.: 2310143-59-8
M. Wt: 262.28
InChI Key: PZYDLGSJYYLWMI-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the benzoyl group and the carboxylate ester makes it a versatile intermediate in organic synthesis.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate typically involves the reaction of 2-aminothiazole with benzoyl chloride in the presence of a base such as pyridine. The resulting product is then esterified using methanol and a suitable catalyst like sulfuric acid to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler analog with similar biological activities.

    Benzoylthiazole: Contains a benzoyl group but lacks the carboxylate ester.

    Thiazole-4-carboxylate: Lacks the amino and benzoyl groups.

Uniqueness

Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of both the benzoyl and carboxylate ester groups makes it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c1-17-11(16)8-10(18-12(13)14-8)9(15)7-5-3-2-4-6-7/h2-6H,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYDLGSJYYLWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)N)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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